molecular formula C23H25N3O3 B2931148 N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-phenylpropyl)oxalamide CAS No. 898454-85-8

N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-phenylpropyl)oxalamide

Cat. No. B2931148
CAS RN: 898454-85-8
M. Wt: 391.471
InChI Key: RIVISHCEIGSMKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
BenchChem offers high-quality N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-phenylpropyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-phenylpropyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry

The development of pyrrolo[1,2-a]quinoline derivatives using catalyst-free synthesis demonstrates an environmentally benign process that has potential applications in organic synthesis and medicinal chemistry. This method is tolerant to air, produces water as the only byproduct, and offers a wide range of applications for constructing complex molecular architectures (Wu et al., 2017).

Antitumor Agents

Research into 2-(3-Alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones has shown potent cytotoxic activity against various human cancer cell lines. These compounds, particularly 2-(3-Methyl aminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one, exhibit significant anticancer activity both in vitro and in vivo, suggesting their potential as antitumor clinical trial candidates (Huang et al., 2013).

Antiplasmodial and Antifungal Activity

Functionalized aminoquinolines derived from (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines have been evaluated for their antiplasmodial and antifungal activities. Moderate potency against a chloroquine-sensitive strain of Plasmodium falciparum was observed, with the most potent compounds also showing activity against a chloroquine-resistant strain. Additionally, promising antifungal activities against Rhodotorula bogoriensis and Aspergillus flavus were found (Vandekerckhove et al., 2015).

Neurological and Neuropsychiatric Disorders

A novel class of tetracyclic butyrophenones showing strong binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors has been identified, leading to the discovery of a multifunctional drug candidate, ITI-007. This candidate is undergoing clinical development for treating various neuropsychiatric and neurological disorders due to its potent 5-HT(2A) antagonist properties, postsynaptic D2 antagonism, and serotonin transporter inhibition (Li et al., 2014).

properties

IUPAC Name

N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-15-19-14-18(13-17-10-6-12-26(20(17)19)23(15)29)25-22(28)21(27)24-11-5-9-16-7-3-2-4-8-16/h2-4,7-8,13-15H,5-6,9-12H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVISHCEIGSMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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